molecular formula C17H21N3O2 B2355026 N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide CAS No. 941871-88-1

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide

Cat. No.: B2355026
CAS No.: 941871-88-1
M. Wt: 299.374
InChI Key: FPKRHNXQPKULFW-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide is a synthetic organic compound featuring a naphthalene backbone, a dimethylaminoethyl group, and an oxalamide linker. The dimethylamino group may enhance solubility or act as a reactive site, while the naphthalene moiety could contribute to π-π stacking interactions or hydrophobic binding .

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-18-16(21)17(22)19-11-15(20(2)3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKRHNXQPKULFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of approximately 408.46 g/mol. The structure features a naphthalene moiety, which is known for its ability to intercalate with DNA, and a dimethylamino group that enhances lipophilicity, facilitating cellular uptake.

PropertyValue
Molecular FormulaC23H24N4O4
Molecular Weight408.46 g/mol
Structural CharacteristicsNaphthalene moiety, dimethylamino group

Synthesis

The synthesis of this compound typically involves multiple steps, including the functionalization of the naphthalene ring and the formation of the oxalamide linkage. Common methods include:

  • Friedel-Crafts Alkylation : Introduction of the dimethylamino group onto the naphthalene ring.
  • Condensation Reaction : Formation of the oxalamide bond using oxalyl chloride and an amine.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The naphthalene moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Interaction : The dimethylamino group may engage in hydrogen bonding with nucleophilic sites on enzymes or receptors, modulating their activity.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives containing naphthalene can inhibit cancer cell proliferation through apoptosis induction. The specific interactions of this compound with cancer-related pathways remain an area for further exploration.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds. It was found that these compounds could inhibit specific kinases involved in cancer progression. Future research should assess whether this compound exhibits similar inhibitory effects.

Comparison with Similar Compounds

Acetamide Derivatives

Example Compound : N-[(2-Methoxyethyl) methylcarbamoyl]-methyl-2-naphthalen-1-ylacetamide ()

  • Structural Differences : Replaces the oxalamide group with an acetamide linker and adds a methoxyethyl substituent.
  • Synthesis: Prepared via EDC-mediated coupling of (2-naphthalen-1-ylacetylamino) acetic acid with N-(2-methoxyethyl)methylamine, achieving a 68% yield after purification .

Thiourea Derivatives

Example Compounds: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea ()

  • Structural Differences : Substitutes the oxalamide with a thiourea bridge and introduces stereochemical complexity (R/S configurations).
  • Properties : These enantiomeric thioureas (C29H31N3S, MW 453.64) require cold storage (0–6°C), suggesting thermal instability .

Dimethylamino-Containing Co-initiators

Example Compounds: Ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino) ethyl methacrylate ()

  • Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate. The dimethylamino group in both acts as a co-initiator, but steric and electronic differences influence performance .
  • Key Contrast : The target compound’s oxalamide linker may offer intermediate reactivity compared to these esters, balancing rigidity and flexibility for applications in polymer chemistry.

Data Tables

Table 2: Reactivity and Stability

Compound Reactivity with DPI Storage Conditions Degree of Conversion (Resin Study)
Ethyl 4-(dimethylamino) benzoate Low influence Room temperature High (Baseline)
2-(Dimethylamino) ethyl methacrylate High influence Room temperature Improved with DPI
Target Compound (Hypothetical) Moderate (Inferred) Likely stable Not tested

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis may resemble ’s EDC-mediated coupling but could face challenges due to steric hindrance from the naphthalene group .
  • Biological Potential: While discusses 5-fluorouracil prodrugs, the dimethylamino-naphthalene motif in the target compound could similarly enhance cell permeability or target binding in antitumor agents .
  • Material Science: highlights the role of dimethylamino groups in resin curing; the target compound’s oxalamide linker might offer tunable rigidity for advanced polymers .

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